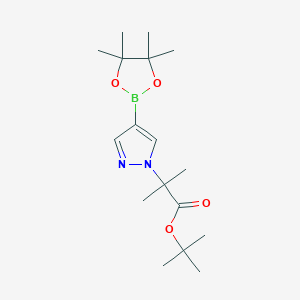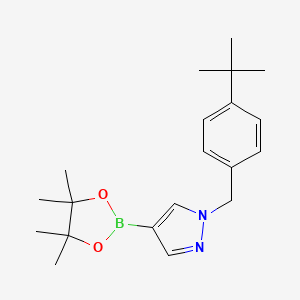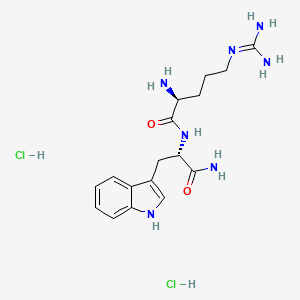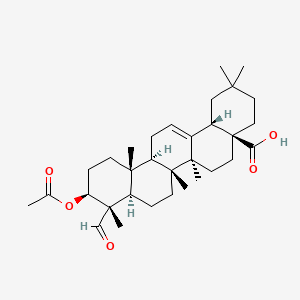
3-Fluoro-5-iodobenzyl bromide
Descripción general
Descripción
3-Fluoro-5-iodobenzyl bromide, also known as 1-(Bromomethyl)-3-fluoro-5-iodobenzene or alpha-Bromo-3-fluoro-5-iodotoluene, is a chemical compound used in various fields of research and industry, including organic synthesis, medicinal chemistry, and material science . It has a molecular weight of 314.92 g/mol .
Physical And Chemical Properties Analysis
3-Fluoro-5-iodobenzyl bromide is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis of Fluorine-Containing Compounds
Research has shown the synthesis of various fluorine-containing compounds, illustrating the chemical reactivity and potential of 3-Fluoro-5-iodobenzyl bromide in complex synthesis processes. For instance, the synthesis of 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil and their radiolabeled analogues has been developed, showcasing the compound's utility in creating complex molecules with potential biological applications (Mercer et al., 1989).
Radiolabeling for Imaging
The compound has been used in the development of radiolabeled compounds for imaging purposes. For example, no-carrier-added (4-fluoro-3-[131I]iodobenzyl)guanidine and (3-[211At]astato-4-fluorobenzyl)guanidine were synthesized, demonstrating the compound's potential in the production of substances used in medical imaging and diagnosis (Vaidyanathan et al., 1996).
Applications in Medical Research
Positron Emission Tomography (PET)
The synthesis of derivatives of 3-Fluoro-5-iodobenzyl bromide has facilitated the production of radiotracers for PET, a critical technology in medical diagnostics. Studies have focused on the development of procedures for the synthesis of compounds like 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide, highlighting the compound's significance in advancing PET technology (Zaitsev et al., 2002).
Protein Labeling
The compound's derivatives have been utilized in the labeling of proteins, which is a crucial process in biochemistry and molecular biology for studying protein structure, function, and interactions. Fluorine-18 labeled reagents, for example, have been prepared for covalent attachment of fluorine-18 to proteins, demonstrating the compound's utility in sophisticated biochemical applications (Kilbourn et al., 1987).
Safety and Hazards
3-Fluoro-5-iodobenzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume and washing thoroughly after handling. Protective clothing, gloves, and eye/face protection should be worn .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPIZZGSQOTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)


![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)

